6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound with significant biological and chemical properties. It is a derivative of cyclopenta[b]pyridine, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced techniques such as microwave irradiation and high-pressure reactors. These methods can significantly reduce reaction times and improve yields compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Common Reagents and Conditions: Common reagents used in these reactions include sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide) for cyclocondensation reactions . The reaction conditions often involve specific temperatures and solvents to optimize the reaction efficiency and product yield.
Major Products Formed: The major products formed from these reactions include various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, including those with hypoglycemic activity, calcium channel antagonists, fluorescent probes, and protein kinase inhibitors . Additionally, it has applications in the development of corrosion inhibitors for carbon steel .
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to their active sites, thereby modulating cellular signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride include other cyclopenta[b]pyridine derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 2,3-cyclopentenopyridine .
Uniqueness: What sets this compound apart from its similar compounds is its specific chemical structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-6-2-1-3-10-8(6)5-7;/h1-3,7H,4-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXEASWAXBWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-82-1 | |
Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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